molecular formula C11H15FN2O6PS+ B12839325 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium

Cat. No.: B12839325
M. Wt: 353.29 g/mol
InChI Key: SIQYQBAPGWSZQF-PKIKSRDPSA-O
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Description

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ring, a tetrahydrofuran moiety, and a phosphonothiooxy group. Its molecular formula is C11H15FN2O6PS, and it has a molecular weight of approximately 354.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves multiple steps, starting with the preparation of the pyridinium ring and the tetrahydrofuran moiety. The key steps include:

    Formation of the Pyridinium Ring: This step involves the reaction of nicotinamide with appropriate reagents to form the pyridinium ring.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a series of reactions involving the protection and deprotection of hydroxyl groups.

    Addition of the Phosphonothiooxy Group:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with steps including:

    Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.

    Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

    Quality Control: Each batch undergoes rigorous testing using methods like NMR, HPLC, and mass spectrometry to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It can bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Mononucleotide: A similar compound with a pyridinium ring and a ribose moiety, known for its role in cellular metabolism.

    Nicotinamide Riboside: Another related compound with a pyridinium ring and a ribose moiety, studied for its potential health benefits.

Uniqueness

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is unique due to its specific structural features, including the presence of a fluorine atom and a phosphonothiooxy group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15FN2O6PS+

Molecular Weight

353.29 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/p+1/t7-,8+,9-,11-/m1/s1

InChI Key

SIQYQBAPGWSZQF-PKIKSRDPSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)F)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)O)O)F)C(=O)N

Origin of Product

United States

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